Scaffold-Driven ADME Improvement: Pyrazolo[4,3-b]pyridine Core vs. 4-Substituted Quinoline
The pyrazolo[4,3-b]pyridine core, of which the 5-yl)methanamine is a key intermediate, was explicitly selected over a 4-substituted quinoline scaffold to improve ADME properties during ALK5 inhibitor development. The quinoline-derived inhibitors, while potent, suffered from high in vitro clearance in rat and human microsomes [1]. A scaffold morphing strategy to the pyrazolo[4,3-b]pyridine series resulted in a demonstrable improvement in drug-likeness and reduced clearance, a critical differentiator for procurement when advancing from hit-to-lead [1].
| Evidence Dimension | In vitro metabolic stability (ADME) |
|---|---|
| Target Compound Data | Improved ADME properties (qualitative outcome of scaffold morphing) |
| Comparator Or Baseline | 4-Substituted quinoline series (high in vitro clearance in rat and human microsomes) |
| Quantified Difference | The quinoline series was limited by high clearance; the pyrazolo[4,3-b]pyridine series demonstrated improved ADME properties, enabling further progression [1]. |
| Conditions | Rat and human liver microsome stability assays (in vitro). |
Why This Matters
For researchers procuring building blocks for lead optimization, selecting a scaffold with validated, superior ADME potential (even at the core level) can significantly de-risk late-stage failures and reduce costly iterative synthesis cycles.
- [1] Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., Hixon, M. S., & Dougan, D. R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955–1961. View Source
